molecular formula C12H6ClIN2 B2810119 7-Chloro-1-iodophenazine CAS No. 2367002-64-8

7-Chloro-1-iodophenazine

Cat. No.: B2810119
CAS No.: 2367002-64-8
M. Wt: 340.55
InChI Key: FFNFGBVMHMLHMF-UHFFFAOYSA-N
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Description

7-Chloro-1-iodophenazine is a chemical compound with the molecular formula C12H6ClIN2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The compound’s unique structure, featuring both chlorine and iodine substituents on the phenazine core, makes it a subject of interest in various scientific research fields.

Scientific Research Applications

7-Chloro-1-iodophenazine has a wide range of scientific research applications:

Preparation Methods

The synthesis of 7-Chloro-1-iodophenazine can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate halogenated precursors. The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as palladium . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Chloro-1-iodophenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced phenazine derivatives.

    Substitution: The halogen atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.

Mechanism of Action

The mechanism of action of 7-Chloro-1-iodophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which cause oxidative damage to cellular structures. The molecular targets include topoisomerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

7-Chloro-1-iodophenazine can be compared with other phenazine derivatives, such as:

The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical and biological properties compared to other phenazine derivatives.

Properties

IUPAC Name

7-chloro-1-iodophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClIN2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNFGBVMHMLHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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